SBP-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

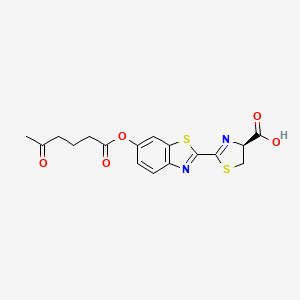

Fórmula molecular |

C17H16N2O5S2 |

|---|---|

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C17H16N2O5S2/c1-9(20)3-2-4-14(21)24-10-5-6-11-13(7-10)26-16(18-11)15-19-12(8-25-15)17(22)23/h5-7,12H,2-4,8H2,1H3,(H,22,23)/t12-/m1/s1 |

Clave InChI |

FWCMYBYXXDCPNP-GFCCVEGCSA-N |

SMILES isomérico |

CC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |

SMILES canónico |

CC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core of SECISBP2 Gene Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SECIS Binding Protein 2 (SECISBP2) is a cornerstone of selenoprotein synthesis, a class of proteins critical for a multitude of cellular functions, including antioxidant defense, thyroid hormone metabolism, and immune response. This guide provides a comprehensive overview of the SECISBP2 gene structure, its intricate regulatory mechanisms, and the experimental methodologies employed in its study. A thorough understanding of SECISBP2 is paramount for developing therapeutic strategies targeting diseases associated with dysfunctional selenoprotein synthesis, such as certain thyroid disorders, myopathies, and potentially some cancers.

SECISBP2 Gene and Protein Structure

The human SECISBP2 gene is located on chromosome 9.[1][2] Its genomic architecture is complex, featuring 17 exons that undergo extensive alternative splicing, giving rise to at least eight distinct transcript variants.[3] This intricate splicing pattern results in the production of five different protein isoforms, each with potentially unique functional nuances.[3][4]

The full-length SECISBP2 protein is comprised of 854 amino acids and possesses a modular domain structure critical for its function.[5] Key domains include:

-

N-terminal Domain: This region is largely disordered and its precise function remains under investigation, though it is implicated in the regulation of selenoprotein synthesis in vivo.[4][6]

-

Sec Insertion Functional Domain: Located between amino acids 399 and 517, this domain is essential for the process of selenocysteine (B57510) incorporation.[7]

-

RNA-Binding Domain (RBD): Situated between amino acids 517 and 777, this domain is responsible for the specific recognition and binding of the Selenocysteine Insertion Sequence (SECIS) element found in the 3' untranslated region (UTR) of selenoprotein mRNAs.[7] The RBD of SECISBP2 belongs to the L7Ae ribosomal protein family.[3]

A paralog of SECISBP2, named SECISBP2L, also exists in vertebrates.[6][8] While SECISBP2L can also bind to SECIS elements, it does not support the incorporation of selenocysteine, highlighting a key functional divergence between the two proteins.[9] Both proteins share a similar domain structure, although SECISBP2L possesses a C-terminal glutamate-rich domain that is absent in SECISBP2.[6][8]

Regulation of SECISBP2 Expression and Activity

The expression and function of SECISBP2 are tightly controlled at multiple levels, ensuring the proper hierarchical synthesis of selenoproteins.

Transcriptional and Post-Transcriptional Regulation

While specific transcription factors that directly regulate SECISBP2 transcription remain to be fully elucidated, its expression is known to be influenced by cellular stress. For instance, exposure to ultraviolet A (UVA) irradiation leads to a coordinated transcriptional and translational regulation of full-length SECISBP2 and some of its splice variants.[4][10]

Post-transcriptional regulation plays a pivotal role in modulating SECISBP2 levels and activity. As mentioned, extensive alternative splicing of the SECISBP2 pre-mRNA generates multiple protein isoforms.[3][4] One notable isoform, mtSBP2, contains a mitochondrial targeting sequence and is localized to the mitochondria, suggesting a role for SECISBP2 in mitochondrial selenoprotein synthesis.[1][4]

Furthermore, microRNAs have been identified as key regulators of SECISBP2. Specifically, miR-181a-5p has been shown to participate in and regulate SECISBP2 at the post-transcriptional level.[11] In the context of osteoarthritis, pro-inflammatory factors can mediate the expression of miR-181a-5p, which in turn targets SECISBP2 mRNA, leading to alterations in the activity of crucial antioxidant selenoproteins like GPX1 and GPX4.[11]

Protein-Level Regulation and Interactions

The activity of the SECISBP2 protein is also subject to regulation through its interactions with other cellular components. SECISBP2 is known to interact with the Survival of Motor Neuron (SMN) complex and the methylosome.[12][13] These interactions are crucial for the proper assembly of selenoprotein messenger ribonucleoprotein (mRNP) complexes and for their efficient translation.[12]

Quantitative Data: SECISBP2 Expression Across Human Tissues

The expression of SECISBP2 varies across different human tissues. The following table summarizes the median gene expression levels in transcripts per million (TPM) from the Genotype-Tissue Expression (GTEx) project, providing a quantitative overview of its tissue distribution.[14][15]

| Tissue | Median TPM |

| Testis | 35.2 |

| Ovary | 15.8 |

| Pituitary | 14.1 |

| Thyroid | 12.5 |

| Adrenal Gland | 11.9 |

| Brain - Cerebellum | 11.5 |

| Uterus | 11.2 |

| Fallopian Tube | 10.9 |

| Vagina | 10.5 |

| Breast - Mammary Tissue | 10.3 |

| Skin - Sun Exposed (Lower leg) | 9.8 |

| Lung | 9.5 |

| Colon - Transverse | 9.2 |

| Esophagus - Mucosa | 9.1 |

| Small Intestine - Terminal Ileum | 8.9 |

| Stomach | 8.7 |

| Adipose - Subcutaneous | 8.5 |

| Heart - Atrial Appendage | 8.2 |

| Muscle - Skeletal | 7.9 |

| Liver | 7.5 |

| Kidney - Cortex | 7.2 |

| Spleen | 6.8 |

| Pancreas | 6.5 |

| Blood | 5.1 |

Data sourced from the GTEx Portal on 2023-10-27. TPM values represent the median expression for each tissue type.

Experimental Protocols

The study of SECISBP2 relies on a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments, which should be optimized for specific experimental conditions.

CRISPR/Cas9-Mediated Knockout of SECISBP2 in Adherent Cell Lines

This protocol outlines the general steps for generating a SECISBP2 knockout cell line using the CRISPR/Cas9 system.[10][16][17][18][19]

-

sgRNA Design and Cloning:

-

Design two or more single guide RNAs (sgRNAs) targeting an early exon of the SECISBP2 gene to induce a frameshift mutation. Online design tools are available for this purpose.

-

Synthesize and anneal complementary oligonucleotides for the chosen sgRNAs.

-

Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

-

Verify the cloned sgRNA sequences by Sanger sequencing.

-

-

Transfection of Adherent Cells:

-

Culture adherent cells (e.g., HEK293T, HeLa) to 70-80% confluency.

-

Transfect the cells with the Cas9-sgRNA expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

Include a negative control (e.g., a vector with a non-targeting sgRNA).

-

-

Selection of Edited Cells:

-

If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to enrich for transfected cells.

-

After selection, expand the surviving cell population.

-

-

Single-Cell Cloning and Screening:

-

Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

-

Expand the single-cell clones.

-

Screen for knockout clones by extracting genomic DNA and performing PCR amplification of the targeted region, followed by Sanger sequencing or T7 endonuclease I assay to detect insertions/deletions (indels).

-

-

Validation of Knockout:

-

Confirm the absence of SECISBP2 protein expression in candidate knockout clones by Western blotting using a validated SECISBP2 antibody.

-

Functionally validate the knockout by assessing the expression of downstream selenoproteins.

-

Co-Immunoprecipitation (Co-IP) to Identify SECISBP2 Interacting Proteins

This protocol describes a general method for identifying proteins that interact with SECISBP2 in a cellular context.[20][21][22][23]

-

Cell Lysis:

-

Harvest cells expressing endogenous or overexpressed tagged-SECISBP2.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to SECISBP2 or the tag overnight at 4°C with gentle rotation.

-

As a negative control, use a non-specific IgG antibody of the same isotype.

-

-

Capture and Washing of Immune Complexes:

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the interacting proteins by Western blotting using antibodies against suspected partners or by mass spectrometry for unbiased identification.

-

Visualizations

Signaling and Interaction Pathway

Caption: Regulatory and interaction network of SECISBP2 in selenoprotein synthesis.

Experimental Workflow: CRISPR/Cas9 Knockout

Caption: Workflow for generating SECISBP2 knockout cell lines using CRISPR/Cas9.

Logical Relationship: SECISBP2 Function in Selenocysteine Incorporation

Caption: The pivotal role of SECISBP2 in UGA codon recoding.

References

- 1. Functional characterization of alternatively spliced human SECISBP2 transcript variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SECISBP2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional characterization of alternatively spliced human SECISBP2 transcript variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into Mammalian Selenocysteine Insertion: Domain Structure and Ribosome Binding Properties of Sec Insertion Sequence Binding Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]

- 9. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

- 11. SECISBP2 SECIS binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. SECISBP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Estimating tissue-specific peptide abundance from public RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human tissue gene expression TPM values for the advanced forensic biology course [zenodo.org]

- 16. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 21. assaygenie.com [assaygenie.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

The Discovery and History of SECIS Binding Protein 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of the 21st amino acid, selenocysteine (B57510) (Sec), and its incorporation into the unique class of proteins known as selenoproteins, is a complex and highly regulated process in eukaryotes. This process involves the recoding of a UGA codon, which typically signals translation termination, to specify the insertion of Sec. Central to this intricate molecular machinery is the Selenocysteine Insertion Sequence (SECIS) Binding Protein 2 (SBP2). This technical guide provides an in-depth exploration of the discovery, history, and functional characterization of SBP2, tailored for researchers, scientists, and professionals in drug development who are engaged in the study of selenoproteins and related cellular processes. We will delve into the key experiments that have elucidated the function of SBP2, present quantitative data in a structured format, and provide detailed experimental protocols and visual workflows to facilitate a comprehensive understanding of this essential protein.

Discovery and Initial Characterization

The journey to understand how UGA codons are selectively translated as selenocysteine led to the hypothesis of a specialized machinery involving both cis-acting elements on the mRNA and trans-acting protein factors. The discovery of a conserved stem-loop structure in the 3' untranslated region (3' UTR) of selenoprotein mRNAs, termed the Selenocysteine Insertion Sequence (SECIS) element, was a pivotal moment. It was proposed that this element serves as a binding site for a protein factor that recruits the necessary components for Sec incorporation.

This hypothesis spurred efforts to identify and isolate such a binding protein. In the late 1990s and early 2000s, independent research groups successfully purified a protein that specifically bound to the SECIS element. This protein was named SECIS Binding Protein 2 (SBP2). Subsequent cloning of the cDNA encoding SBP2 revealed it to be a novel protein, distinct from other known RNA-binding proteins.[1]

The Central Role of SBP2 in Selenoprotein Synthesis

SBP2 is a key player in the co-translational incorporation of selenocysteine.[2] Its primary function is to bind to the SECIS element in the 3' UTR of selenoprotein mRNAs and recruit the specialized elongation factor, eEFsec, which is complexed with selenocysteinyl-tRNA[Ser]Sec. This complex then facilitates the recoding of the in-frame UGA codon from a stop signal to a selenocysteine insertion signal at the ribosome.

Mutations in the SECISBP2 gene in humans have been shown to lead to a multisystem selenoprotein deficiency disorder.[3][4] This underscores the critical role of SBP2 in maintaining the selenoproteome and highlights the importance of selenoproteins in various physiological processes, including thyroid hormone metabolism, antioxidant defense, and immune function.[2][5]

Quantitative Data on SBP2 and Selenoprotein Expression

The following tables summarize key quantitative data related to SBP2 expression, the impact of its deficiency on selenoprotein levels, and the consequences of SECISBP2 gene mutations.

Table 1: Relative mRNA Expression of SECISBP2 in Human Tissues

| Tissue | Relative Expression Level |

| Testis | High |

| Kidney | Moderate |

| Liver | Moderate |

| Brain | Moderate |

| Heart | Low |

| Lung | Low |

Data compiled from publicly available expression databases and literature.[6][7]

Table 2: Impact of SBP2 Deficiency on Selenoprotein mRNA Levels in Mouse Pancreatic Islets

| Selenoprotein | Fold Change in SBP2 Knockout (Male) | Fold Change in SBP2 Knockout (Female) |

| Gpx1 | ~1.0 | ~0.4 |

| Gpx3 | ~1.0 | ~0.5 |

| Dio1 | ~0.8 | ~0.3 |

| Selenop | ~1.0 | ~0.6 |

| Txnrd1 | ~1.0 | ~0.7 |

Data adapted from studies on conditional SBP2 knockout mice, showing sex-specific effects on selenoprotein mRNA expression.[8][9]

Table 3: Selected Human SECISBP2 Gene Mutations and their Consequences

| Mutation | Protein Change | Functional Consequence | Associated Phenotype |

| c.1618C>T | p.R540 | Premature termination, loss of RNA binding domain | Abnormal thyroid hormone metabolism, growth retardation |

| c.2037G>T | p.E679D | Missense mutation in the RNA-binding domain | Reduced selenoprotein synthesis, developmental delay |

| c.589C>T | p.R197 | Premature termination | Truncated, non-functional protein |

| c.2345_2346del | p.K782Tfs*2 | Frameshift leading to premature termination | Truncated protein, impaired function |

This table provides examples of identified mutations and their general impact. For a comprehensive list, refer to specialized genetic databases.[10][11][12]

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone experiments that have been instrumental in the study of SBP2.

Protocol 1: Purification of SECIS Binding Protein 2

This protocol is based on methods developed for the purification of SBP2 from rat testes, a tissue with high SBP2 expression.[13]

Materials:

-

Rat testes

-

Lysis Buffer: 20 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 0.2 mM PMSF, 1x Protease Inhibitor Cocktail

-

Anion Exchange Chromatography column (e.g., Q-Sepharose)

-

RNA Affinity Chromatography column with a resin coupled to a SECIS element-containing RNA probe

-

Elution Buffers with increasing salt concentrations (e.g., Lysis Buffer with 100 mM to 1 M KCl)

-

SDS-PAGE and silver staining reagents

Procedure:

-

Tissue Homogenization: Homogenize fresh or frozen rat testes in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the homogenate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.

-

Anion Exchange Chromatography:

-

Load the clarified supernatant onto a pre-equilibrated anion exchange column.

-

Wash the column extensively with Lysis Buffer containing a low salt concentration (e.g., 100 mM KCl).

-

Elute bound proteins with a linear gradient of increasing salt concentration (e.g., 100 mM to 1 M KCl).

-

Collect fractions and assay for SECIS binding activity using an electrophoretic mobility shift assay (EMSA).

-

-

RNA Affinity Chromatography:

-

Pool the active fractions from the anion exchange chromatography step.

-

Load the pooled fractions onto the SECIS RNA affinity column.

-

Wash the column with a low-salt buffer to remove non-specifically bound proteins.

-

Elute SBP2 with a high-salt buffer (e.g., 1 M KCl).

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE followed by silver staining to identify the purified SBP2 protein.

-

Confirm the identity of the protein band by mass spectrometry.

-

Protocol 2: cDNA Cloning of SECISBP2

This protocol outlines the general steps for cloning the cDNA of SECISBP2 from a tissue with high expression, such as the testis.[2]

Materials:

-

Total RNA isolated from rat testis

-

Oligo(dT) primers

-

Reverse transcriptase

-

PCR primers specific for the SECISBP2 sequence (designed based on homologous sequences or peptide sequences from purified protein)

-

High-fidelity DNA polymerase

-

Cloning vector (e.g., pBluescript)

-

Competent E. coli cells

-

Standard molecular cloning reagents (restriction enzymes, ligase, etc.)

Procedure:

-

First-Strand cDNA Synthesis:

-

Anneal oligo(dT) primers to the poly(A) tail of the total RNA.

-

Use reverse transcriptase to synthesize the first strand of cDNA.

-

-

PCR Amplification:

-

Use the first-strand cDNA as a template for PCR with primers designed to amplify the full-length SECISBP2 coding sequence.

-

Perform PCR using a high-fidelity DNA polymerase to minimize errors.

-

-

Cloning and Sequencing:

-

Digest the PCR product and the cloning vector with appropriate restriction enzymes.

-

Ligate the digested PCR product into the vector.

-

Transform the ligation mixture into competent E. coli cells.

-

Select positive clones and isolate the plasmid DNA.

-

Sequence the inserted cDNA to confirm the identity and integrity of the SECISBP2 clone.

-

Protocol 3: In Vitro Selenoprotein Synthesis Assay

This assay is used to assess the functional activity of SBP2 in promoting selenocysteine incorporation in a cell-free system.[14]

Materials:

-

Rabbit reticulocyte lysate (RRL)

-

In vitro transcribed mRNA encoding a selenoprotein (e.g., glutathione (B108866) peroxidase 1) containing a SECIS element

-

[75Se]selenocysteine-tRNA[Ser]Sec (or components for its in situ generation)

-

Purified recombinant SBP2 protein

-

Amino acid mixture (minus methionine if co-labeling with 35S-methionine)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the RRL, the selenoprotein mRNA, and the amino acid mixture.

-

Add the [75Se]selenocysteine-tRNA[Ser]Sec.

-

In the experimental tube, add a known amount of purified SBP2. In the control tube, add a buffer control.

-

-

In Vitro Translation:

-

Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.

-

-

Analysis:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the translation products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled selenoprotein.

-

The presence of a band corresponding to the full-length selenoprotein in the SBP2-containing reaction, and its absence or significant reduction in the control, indicates the functional activity of SBP2.

-

Visualizing SBP2-Mediated Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to SBP2.

Caption: The central role of SBP2 in the selenoprotein synthesis pathway.

Caption: Workflow for the purification of native SBP2 protein.

Conclusion

The discovery and characterization of SECIS Binding Protein 2 have been fundamental to our understanding of selenoprotein synthesis. As a critical factor that bridges the recognition of the SECIS element with the translational machinery, SBP2 represents a key regulatory node in the expression of the selenoproteome. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals. A thorough understanding of SBP2's function and regulation is not only crucial for basic science but also holds significant potential for the development of therapeutic strategies for diseases linked to selenoprotein deficiencies and oxidative stress. Further research into the intricate mechanisms governing SBP2 activity will undoubtedly continue to illuminate the complex world of selenobiology.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. cDNA cloning, expression pattern and RNA binding analysis of human selenocysteine insertion sequence (SECIS) binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI - Mutations in the selenocysteine insertion sequence–binding protein 2 gene lead to a multisystem selenoprotein deficiency disorder in humans [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. Tissue expression of SSBP2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human Genetic Disorders Resulting in Systemic Selenoprotein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]

- 12. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification, redox sensitivity, and RNA binding properties of SECIS-binding protein 2, a protein involved in selenoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: SBP-2 Expression in Different Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

SECIS Binding Protein 2 (SBP-2), encoded by the SECISBP2 gene, is a crucial trans-acting factor essential for the co-translational insertion of the 21st amino acid, selenocysteine (B57510) (Sec), into selenoproteins. This process involves the recognition of a specific mRNA structure, the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region of selenoprotein transcripts. Given its central role in the synthesis of a class of proteins vital for antioxidant defense, thyroid hormone metabolism, and immune function, understanding the tissue-specific expression and regulation of this compound is of paramount importance for both basic research and therapeutic development. This guide provides a comprehensive overview of this compound expression across various tissues, detailed experimental protocols for its detection, and a visualization of its functional pathway.

Data Presentation: this compound Expression Across Tissues

The expression of this compound is generally low across most tissues, a characteristic that underscores the tight regulation of selenoprotein synthesis. However, notable variations exist, with particularly high expression observed in the testis. The following table summarizes the available quantitative and qualitative data on this compound mRNA and protein expression in different human and rodent tissues.

| Tissue | This compound mRNA Expression Level | This compound Protein Expression Level | Key Findings & Citations |

| Testis | High | High | A smaller, highly abundant 2.5 kb transcript is unique to the testis, correlating with high this compound protein levels.[1] This high expression is linked to the transport of selenium to the testis, which is crucial for sperm development.[2][3] |

| Liver | Moderate | Barely Detectable | The liver is a primary site for the synthesis of Selenoprotein P (SEPP1), the main selenium transport protein in plasma.[2][4][5] Despite the importance of selenoprotein synthesis, this compound protein levels are surprisingly low.[1] |

| Kidney | Moderate | Undetectable | This compound mRNA is present, but protein has not been readily detected in some studies.[1] The kidney plays a role in selenium homeostasis, partly through the uptake of SEPP1 fragments.[4][6] |

| Brain | Moderate | Low | This compound expression in the brain is significant for maintaining local selenium and selenoprotein levels.[5] |

| Spleen | Low | Undetectable | Low levels of this compound mRNA are observed, with protein being undetectable in some analyses.[1] |

| Pancreas | Present | Present | This compound expression has been studied in pancreatic islets, with sex-specific differences in the regulation of selenoprotein gene expression observed in mice.[7] |

| Heart | Present | - | mRNA for SEPP1, which relies on this compound for its synthesis, is found in high concentrations in heart tissue.[6] |

| Lung | Present | - | SEPP1 mRNA is present, suggesting the presence and activity of this compound.[6] |

| Skeletal Muscle | Present | - | SEPP1 mRNA is expressed, indicating a functional selenoprotein synthesis machinery.[6] |

Note: Expression levels are relative and compiled from various studies. Direct quantitative comparisons across all tissues from a single study are limited.

Experimental Protocols

Accurate assessment of this compound expression requires robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments commonly used to quantify this compound mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

This protocol is designed for the quantification of this compound mRNA from tissue samples.

-

RNA Extraction:

-

Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol).

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

Follow the thermal cycling conditions recommended by the manufacturer.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for this compound (and a reference gene like GAPDH or ACTB), and diluted cDNA.

-

Use validated primers for this compound. Example primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

-

Perform the qPCR using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[8]

-

Western Blotting for this compound Protein Detection

This protocol outlines the steps for detecting this compound protein in tissue lysates.

-

Protein Extraction:

-

Homogenize 100-200 mg of tissue in ice-cold RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[9]

-

Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Immunohistochemistry (IHC) for this compound Localization

This protocol allows for the visualization of this compound protein within the cellular context of a tissue.

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections by incubating in xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.[10]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-40 minutes.[11]

-

-

Staining:

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary antibody against this compound overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Imaging:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a light microscope to assess the localization and intensity of this compound staining.

-

Signaling Pathways and Functional Relationships

This compound is a core component of the selenoprotein synthesis machinery. Its primary function is to facilitate the incorporation of selenocysteine at UGA codons in selenoprotein mRNAs. This process is fundamental for the expression of all 25 known human selenoproteins.

Caption: The core mechanism of selenocysteine incorporation mediated by this compound.

Mutations in the SECISBP2 gene can lead to a syndrome characterized by abnormal thyroid hormone metabolism, growth retardation, and reduced synthesis of several selenoproteins, highlighting the critical role of this compound in endocrine function and overall health.[12][13]

Caption: Pathophysiological consequences of this compound gene mutations.

Conclusion

The expression of this compound is tightly regulated and varies across different tissues, with the testis showing uniquely high levels. Its fundamental role in selenoprotein synthesis makes it a protein of significant interest in fields ranging from endocrinology to oncology. The protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate biology of this compound and its implications for human health and disease. Further research is warranted to fully elucidate the tissue-specific regulatory mechanisms of this compound expression and its precise roles in various physiological and pathological processes.

References

- 1. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selenoprotein P – Expression, Functions, and Roles in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Selenoprotein P (Sepp1) by Hepatocytes Is Central to Selenium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Selenium Transport Mechanism via Selenoprotein P—Its Physiological Role and Related Diseases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome-Wide Characterization and Expression Analysis of the SBP-Box Gene Family in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. abcepta.com [abcepta.com]

- 11. usbio.net [usbio.net]

- 12. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The syndrome of inherited partial SBP2 deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Subcellular Localization of SECIS-Binding Protein 2 (SBP2)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the subcellular localization of SECIS-Binding Protein 2 (SBP2), a key factor in selenoprotein synthesis. It details the dynamic nature of SBP2's cellular distribution, the experimental methodologies used to determine its location, and the functional implications of its localization.

Introduction to SBP2 and its Core Function

SECIS-Binding Protein 2 (SBP2) is a crucial trans-acting factor required for the incorporation of the 21st amino acid, selenocysteine (B57510) (Sec), into nascent polypeptide chains.[1] This process, known as selenoprotein synthesis, involves the recoding of a UGA codon, which typically signals translation termination, to specify Sec insertion. SBP2 facilitates this by binding to a specific stem-loop structure in the 3' untranslated region (3' UTR) of all eukaryotic selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[2][3] By binding to the SECIS element, SBP2 recruits the specialized elongation factor, eEFSec, and the selenocysteinyl-tRNA(Sec) to the ribosome, ensuring the correct insertion of selenocysteine at the UGA codon.[2] Given its central role in the synthesis of selenoproteins, which are critical for antioxidant defense and thyroid hormone metabolism, the regulation of SBP2 function and localization is of significant biological interest.[4][5]

Subcellular Localization of SBP2

The subcellular localization of SBP2 is complex and dynamic, reflecting its multifaceted role in gene expression. While initially predicted to be a nuclear protein, substantial experimental evidence demonstrates that SBP2 is present in both the nucleus and the cytoplasm and actively shuttles between these two compartments.[6][7] This dynamic localization is tightly regulated and is crucial for its function in selenoprotein synthesis.

Nuclear-Cytoplasmic Shuttling

SBP2 contains both a functional nuclear localization signal (NLS) and a nuclear export signal (NES), enabling its transport between the nucleus and the cytoplasm.[7][8] The nuclear export of SBP2 is dependent on the CRM1 pathway.[7] This shuttling is not merely a passive process but is regulated by cellular signaling pathways, most notably the cellular redox state.

Regulation of Localization by Oxidative Stress

A key regulator of SBP2's subcellular distribution is oxidative stress.[7] Under normal physiological conditions, SBP2 is found in both the cytoplasm, where it participates in translation, and the nucleus. However, upon exposure to oxidative stress, SBP2 accumulates in the nucleus.[7] This nuclear sequestration is mediated by the oxidation of cysteine residues within a redox-sensitive cysteine-rich domain of the protein.[7] The nuclear accumulation of SBP2 under oxidative stress is proposed to be a mechanism to regulate selenoprotein expression.[7] This process is reversible, and the reduction of the oxidized cysteine residues can be facilitated by cellular antioxidant systems like thioredoxin and glutaredoxin.[7]

Ribosomal Association

A significant portion of cytoplasmic SBP2 is associated with ribosomes.[2] Specifically, SBP2 binds to the 60S ribosomal subunit, which is a critical interaction for its function in recruiting the selenocysteine incorporation machinery to the site of translation.[2]

Quantitative Data on SBP2 Distribution

While precise quantitative ratios of nuclear versus cytoplasmic SBP2 can vary depending on cell type and physiological conditions, the following table summarizes the qualitative and semi-quantitative findings from the literature.

| Cellular Compartment | Relative Abundance | Conditions Favoring Localization | Supporting Evidence |

| Nucleus | Present, accumulates under stress | Oxidative Stress | Immunofluorescence, Cell Fractionation[7] |

| Cytoplasm | Present | Normal growing conditions | Immunofluorescence, Cell Fractionation[6][7] |

| Ribosomes (Cytoplasmic) | Associated with 60S subunit | Active Translation | Co-sedimentation with ribosomes[2] |

Experimental Protocols

The determination of SBP2's subcellular localization has been achieved through a combination of molecular biology, cell biology, and biochemical techniques.

Immunofluorescence Microscopy

This technique is used to visualize the location of SBP2 within fixed and permeabilized cells using a specific antibody.

-

Cell Culture and Fixation: HepG2 cells are cultured on coverslips to sub-confluency. The cells are then fixed, typically with a cold methanol (B129727) or ethanol (B145695) solution (e.g., -20°C Ethanol).[9]

-

Permeabilization and Blocking: Following fixation, cells are permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular proteins. Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum) or bovine serum albumin (BSA).

-

Antibody Incubation: Cells are incubated with a primary antibody specific for SBP2 (e.g., rabbit anti-SECISBP2). This is followed by incubation with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., CoraLite® Plus 488-Goat Anti-Rabbit).[9]

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The resulting images reveal the subcellular distribution of SBP2.

Cellular Fractionation and Western Blotting

This biochemical method separates cellular components into different fractions (e.g., nuclear, cytoplasmic, mitochondrial), allowing for the determination of the relative abundance of SBP2 in each fraction.

-

Cell Lysis and Fractionation: Cultured cells are harvested and lysed using a hypotonic buffer that disrupts the plasma membrane while leaving the nuclear membrane intact. The lysate is then centrifuged at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction. The nuclear pellet can be further purified and lysed.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody against SBP2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein is detected using a chemiluminescent substrate. The band intensity in each fraction indicates the relative amount of SBP2.

Expression of Fluorescently-Tagged SBP2

This method involves transfecting cells with a plasmid encoding SBP2 fused to a fluorescent protein (e.g., Green Fluorescent Protein - GFP), allowing for the visualization of the protein in living cells.

-

Plasmid Construction: The coding sequence of SBP2 is cloned into an expression vector in-frame with a fluorescent protein tag (e.g., pEGFP).

-

Cell Transfection: The expression plasmid is introduced into cultured cells (e.g., HEK293FT) using a suitable transfection reagent.[10]

-

Live-Cell Imaging: After allowing time for protein expression, the subcellular localization of the GFP-SBP2 fusion protein is observed in real-time using a fluorescence microscope. This method is particularly useful for studying the dynamics of protein movement.

Signaling Pathways and Molecular Interactions

The subcellular localization of SBP2 is intricately linked to its role in a specific molecular pathway – selenoprotein synthesis.

The Selenoprotein Synthesis Pathway

SBP2 is a central component of the machinery that incorporates selenocysteine into proteins. Its localization in the cytoplasm and its association with ribosomes are essential for this function.

Caption: SBP2's role in the cytoplasm during selenoprotein synthesis.

Regulation of SBP2 Localization by Redox State

The shuttling of SBP2 between the nucleus and cytoplasm is controlled by the cellular redox environment. This represents a key regulatory mechanism for selenoprotein synthesis.

References

- 1. The Syndrome of Inherited Partial SBP2 Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SBP2 protein central to selenoprotein synthesis contacts the human ribosome at expansion segment 7L of the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SBP2 and 15.5 kD/Snu13p proteins share the same RNA binding domain: Identification of SBP2 amino acids important to SECIS RNA binding | RNA | Cambridge Core [cambridge.org]

- 4. SECIS-Binding Protein 2 Promotes Cell Survival by Protecting Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenocysteine insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SECISBP2 - Wikipedia [en.wikipedia.org]

- 7. The redox state of SECIS binding protein 2 controls its localization and selenocysteine incorporation function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SECISBP2 antibody (12798-1-AP) | Proteintech [ptglab.com]

- 10. academic.oup.com [academic.oup.com]

Decoding the Selenocysteine Machinery: An In-depth Guide to the SBP2-SECIS Interaction

For Immediate Release

PISCATAWAY, NJ – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the critical interaction between the Selenocysteine (B57510) Insertion Sequence (SECIS) Binding Protein 2 (SBP2) and SECIS elements, a cornerstone of selenoprotein synthesis. This whitepaper provides a deep dive into the quantitative data, experimental methodologies, and signaling pathways that govern this essential biological process.

Selenoproteins play a vital role in various physiological functions, including antioxidant defense, thyroid hormone metabolism, and immune response.[1] The incorporation of the 21st amino acid, selenocysteine (Sec), into these proteins is a complex process that relies on the recognition of a specific stem-loop structure in the 3' untranslated region (UTR) of selenoprotein mRNAs, known as the SECIS element, by the SBP2 protein.[2][3] This interaction is a key regulatory step that dictates the efficiency and hierarchy of selenoprotein synthesis.[4][5]

This technical guide offers a thorough examination of the SBP2-SECIS interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding and further research in this field.

Quantitative Analysis of SBP2-SECIS Binding

The binding affinity of SBP2 for different SECIS elements is a major determinant of the differential expression of selenoproteins.[5][6] Studies have shown that SBP2 exhibits a strong preferential binding to some selenoprotein mRNAs over others, which contributes to the hierarchy of selenoprotein synthesis, particularly under conditions of selenium limitation.[2][5] While precise dissociation constants (K_d) are not uniformly reported across all studies, the relative binding affinities have been characterized through various in vitro and in vivo experiments.

| SECIS Element Source | Relative SBP2 Binding Affinity | Method | Reference |

| Selenoprotein P (SelP) - first SECIS | High | In vivo immunoprecipitation | [5] |

| Phospholipid Hydroperoxide Glutathione Peroxidase (PHGPX) | High | Transfection-based competition assay | [2][4] |

| Type I iodothyronine deiodinase (D1) | Moderate | Transfection-based competition assay | [2][4] |

| Glutathione Peroxidase (GPX) | Low | Transfection-based competition assay | [2][4] |

| Selenoprotein P (SelP) - second SECIS | Lower than first SECIS | In vivo immunoprecipitation | [5] |

Signaling and Interaction Pathways

The incorporation of selenocysteine at a UGA codon, which typically signals translation termination, is a sophisticated process orchestrated by a multi-component machinery. The binding of SBP2 to the SECIS element is the initial and critical step that recruits other essential factors to the ribosome.

The following diagram illustrates the key steps in the selenocysteine incorporation pathway:

Caption: Selenocysteine incorporation pathway.

This pathway highlights the central role of SBP2 in recognizing the SECIS element and subsequently recruiting the specialized elongation factor, eEFSec, which in turn delivers the selenocysteinyl-tRNA to the ribosome for insertion at the UGA codon.[7][8]

Experimental Workflows and Protocols

A variety of experimental techniques are employed to study the SBP2-SECIS interaction. Below are detailed workflows and protocols for key assays.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to detect RNA-protein interactions based on the principle that an RNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.

References

- 1. SECISBP2 - Wikipedia [en.wikipedia.org]

- 2. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]

- 5. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SBP2 binding affinity is a major determinant in differential selenoprotein mRNA translation and sensitivity to nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processive Selenocysteine Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Evolutionary Conservation of SECIS Binding Protein 2 (SBP2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SECIS Binding Protein 2 (SBP2), also known as SECISBP2, is a pivotal trans-acting factor essential for the synthesis of selenoproteins in eukaryotes. It functions by binding to a highly structured mRNA stem-loop known as the Selenocysteine (B57510) Insertion Sequence (SECIS) element, located in the 3'-untranslated region (3'-UTR) of selenoprotein transcripts. This binding event is the critical step that recodes an in-frame UGA codon, which would otherwise signal translation termination, to direct the co-translational incorporation of the 21st amino acid, selenocysteine (Sec). The SBP2 gene is highly conserved across vertebrate evolution, underscoring its indispensable role in cellular function, particularly in managing oxidative stress, thyroid hormone regulation, and immune response. Mutations in the human SECISBP2 gene lead to systemic selenoprotein deficiency, resulting in a complex multisystem disorder. This guide provides a comprehensive overview of SBP2's function, its evolutionary conservation, detailed experimental protocols for its study, and its implications for therapeutic development.

The Core Function of SBP2 in Selenoprotein Synthesis

The synthesis of the 25 known human selenoproteins is a complex process that deviates from the standard genetic code. The central challenge is the interpretation of the UGA codon, which serves dual roles as both a stop codon and a Sec codon. The correct interpretation of UGA as Sec is orchestrated by a sophisticated molecular machinery in which SBP2 is a cornerstone component.

The process involves several key players:

-

Selenoprotein mRNA: Contains an in-frame UGA codon and a downstream SECIS element in the 3'-UTR.

-

SECIS Element: A specific stem-loop RNA structure that serves as the binding platform for SBP2.

-

SBP2: The primary protein factor that recognizes and binds to the SECIS element.

-

eEFsec (Eukaryotic Selenocysteine-Specific Elongation Factor): A specialized elongation factor that binds GTP and the charged selenocysteyl-tRNA.

-

Sec-tRNA[Ser]Sec: The transfer RNA specific for selenocysteine, initially charged with serine and subsequently converted to selenocysteine.

-

Ribosome: The translational machinery.

The binding of SBP2 to the SECIS element is believed to trigger a conformational change in the ribosome, creating a binding site for the eEFsec/Sec-tRNA[Ser]Sec/GTP ternary complex. This recruitment allows the ribosome to insert selenocysteine at the UGA codon, overriding the default termination signal.[1][2] SBP2 makes direct contact with the 28S rRNA of the large ribosomal subunit, facilitating this recoding event.[3]

Signaling Pathway for Selenocysteine Incorporation

The following diagram illustrates the key interactions and the logical flow of the selenocysteine incorporation pathway mediated by SBP2.

Evolutionary Conservation of the SBP2 Gene

The SBP2 gene is highly conserved throughout the animal kingdom, highlighting its fundamental and ancient role in cellular biology.[4] This conservation is not uniform across the entire protein but is particularly strong in key functional domains, such as the L7Ae RNA-binding domain responsible for SECIS interaction and regions involved in ribosome binding.

A paralogue, SECISBP2L (SBP2L) , is also conserved in vertebrates. While its precise function is still under investigation, studies in zebrafish suggest that SBP2L plays a crucial role in promoting the synthesis of essential selenoproteins when SBP2 function is compromised, particularly during embryonic development.[5][6]

Quantitative Analysis of SBP2 Orthologs

The conservation of the SBP2 protein sequence across different vertebrate species provides strong evidence for its conserved function. A comparison of protein sequences reveals a high degree of identity and similarity, particularly between mammalian species, with notable conservation even in more distantly related vertebrates like fish.

| Species | Common Name | NCBI Gene ID | UniProt ID | Protein Length (aa) | % Identity to Human |

| Homo sapiens | Human | 79048 | Q96T21 | 854 | 100% |

| Mus musculus | Mouse | 67919 | Q8K171 | 853 | 87% |

| Rattus norvegicus | Rat | 300438 | Q6AYH3 | 853 | 86% |

| Gallus gallus | Chicken | 422896 | F1NWE0 | 854 | 74% |

| Danio rerio | Zebrafish | 553612 | A0A8M7Y2R7 | 757 | 56% |

Note: Sequence identity percentages are derived from standard protein BLAST alignments against the human reference sequence (UniProt Q96T21) and may vary slightly based on isoform and alignment parameters. The C-terminal region containing the L7Ae RNA binding domain shows even higher conservation, with zebrafish sharing 79% identity with the human protein in this critical domain.[5]

Experimental Protocols for the Study of SBP2

Investigating the function and conservation of SBP2 requires a combination of biochemical, molecular, and genetic techniques. Below are detailed methodologies for key experiments cited in SBP2 research.

Analysis of SBP2-SECIS RNA Interaction

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the direct binding of SBP2 to a SECIS RNA element in vitro. The principle is that an RNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.

Detailed Methodology:

-

Probe Preparation: Synthesize and purify an RNA oligonucleotide corresponding to a known SECIS element (e.g., from GPX1 or DIO2 mRNA). Label the RNA probe, typically at the 5' end, with 32P-ATP using T4 polynucleotide kinase.

-

Protein Source: Use either recombinant purified SBP2 protein or a cell lysate known to contain SBP2.

-

Binding Reaction: In a microfuge tube, combine the labeled RNA probe (in fmol amounts) with the protein source in a binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 10% glycerol).

-

Competition Assay (for specificity): In parallel reactions, include a 100- to 200-fold molar excess of unlabeled ("cold") specific competitor RNA (the same SECIS sequence) or a non-specific competitor RNA.

-

Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow complex formation.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel (4-6%) in a low-ionic-strength buffer (e.g., 0.5x TBE). Run the gel at a constant voltage in a cold room (4°C) to prevent complex dissociation.

-

Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen. A "shifted" band, which is diminished by the specific cold competitor but not the non-specific one, indicates a specific SBP2-SECIS interaction.

Identification of In Vivo RNA Targets

UV Cross-linking and Immunoprecipitation (CLIP-Seq)

CLIP-Seq is a powerful technique to identify the in vivo RNA binding sites of SBP2 across the entire transcriptome. It uses UV light to create a covalent bond between SBP2 and its bound RNAs within living cells.

Detailed Methodology:

-

UV Cross-linking: Expose cultured cells or tissues to 254 nm UV light on ice to covalently cross-link protein-RNA complexes.

-

Lysis and RNA Fragmentation: Lyse the cells and perform a limited digestion with RNase A to fragment the RNA. This ensures that only short RNA fragments protected by the bound protein are recovered.

-

Immunoprecipitation (IP): Add magnetic beads coupled with a specific anti-SBP2 antibody to the lysate. Incubate to capture the SBP2-RNA complexes.

-

RNA End Repair and Ligation: Wash the beads extensively. Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' RNA adapter. Then, radioactively label the 5' end with 32P and ligate a 5' RNA adapter.

-

Protein-RNA Complex Visualization: Elute the complexes and run them on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and visualize the radioactive SBP2-RNA complexes by autoradiography.

-

RNA Isolation: Excise the membrane region corresponding to the SBP2-RNA complex and digest the protein with Proteinase K. This leaves behind the RNA fragment with a few cross-linked amino acids.

-

Reverse Transcription and PCR: Perform reverse transcription on the isolated RNA fragments. The cross-linked peptide often causes the reverse transcriptase to terminate, precisely mapping the binding site. Amplify the resulting cDNA by PCR.

-

Sequencing and Analysis: Sequence the cDNA library using high-throughput sequencing and map the reads back to the genome to identify all SBP2 binding sites.

In Vivo Functional Analysis

CRISPR/Cas9-Mediated Gene Knockout in Zebrafish

The zebrafish (Danio rerio) is an excellent vertebrate model for studying SBP2 function due to its genetic tractability and external development. The CRISPR/Cas9 system can be used to create targeted loss-of-function mutations in the sbp2 gene.

Detailed Methodology:

-

sgRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting early exons of the zebrafish sbp2 gene to ensure a frameshift mutation. Synthesize the sgRNAs by in vitro transcription.

-

Cas9 and sgRNA Injection: Prepare an injection mix containing the synthesized sgRNAs and Cas9 protein (or mRNA). Microinject this mixture into zebrafish embryos at the one-cell stage.

-

Screening for Mutations (F0 Generation): At 24-48 hours post-fertilization, extract genomic DNA from a pool of injected (F0) embryos. Use PCR to amplify the targeted region and analyze for the presence of insertions/deletions (indels) using techniques like high-resolution melt analysis (HRMA) or heteroduplex mobility assay (HMA).

-

Raising Founders and Outcrossing: Raise the remaining F0 injected embryos to adulthood. Outcross these potential founders to wild-type fish.

-

Identifying Germline Transmission (F1 Generation): Collect embryos from the outcrosses and screen individual F1 progeny for the presence of the desired mutation by PCR and Sanger sequencing.

-

Establishing a Stable Mutant Line: Identify heterozygous F1 fish carrying the same indel. Intercross these F1 heterozygotes to generate homozygous F2 mutants (sbp2-/-) for phenotypic analysis.

Implications for Drug Development and Disease

The high degree of conservation and essential function make SBP2 a theoretically attractive, yet challenging, target for therapeutic intervention.

-

Disease Modeling: The link between SECISBP2 mutations and human disease underscores the importance of selenoprotein synthesis for health.[7] Animal models with SBP2 defects, such as the zebrafish and conditional mouse models, are invaluable tools for dissecting the pathophysiology of this complex disorder and for testing potential therapeutic strategies.

-

Targeting Selenoprotein Synthesis: In diseases characterized by excessive cell proliferation, such as cancer, modulating selenoprotein synthesis could be a therapeutic avenue. However, the systemic and essential role of SBP2 means that any inhibitory strategy would need to be highly targeted to specific tissues or cell types to avoid severe toxicity.

-

Gene Therapy and Correction: For patients with congenital SBP2 deficiency, a deeper understanding of the gene's function and regulation is a prerequisite for developing future gene-replacement or correction strategies.

Conclusion

The SECIS Binding Protein 2 is a central, evolutionarily conserved component of the selenoprotein synthesis machinery. Its high degree of sequence and functional conservation across vertebrates, from fish to humans, establishes its non-redundant and critical role in cellular life. The study of SBP2 not only illuminates a fascinating corner of molecular biology—the recoding of the genetic code—but also provides direct insights into human health and disease. The experimental protocols detailed herein provide a robust framework for researchers to further investigate SBP2's function, its role in disease, and its potential as a therapeutic target.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. SECISBP2 SECIS binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. biorxiv.org [biorxiv.org]

- 6. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secisbp2 Is Essential for Embryonic Development and Enhances Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

SBP-2: A Linchpin in Selenoprotein Synthesis and Redox Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SECIS Binding Protein 2 (SBP-2) is a critical trans-acting factor indispensable for the synthesis of selenoproteins, a unique class of proteins that incorporate the 21st amino acid, selenocysteine (B57510) (Sec).[1][2][3] Selenocysteine is encoded by a UGA codon, which typically functions as a stop codon. This compound facilitates the recoding of UGA to specify selenocysteine by binding to a specific stem-loop structure in the 3' untranslated region (UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[2][3][4] This action is fundamental for the expression of the 25 known human selenoproteins, many of which are key enzymatic players in maintaining cellular redox homeostasis.[1][5] Dysfunctional this compound leads to impaired selenoprotein synthesis, resulting in increased oxidative stress and a range of pathologies, underscoring its importance as a potential therapeutic target. This guide provides a comprehensive overview of this compound's function, the methodologies to study it, and its central role in the cellular antioxidant defense network.

The Central Role of this compound in Selenoprotein Synthesis

The incorporation of selenocysteine into a growing polypeptide chain is a complex process that requires a specialized translational machinery. This compound is a cornerstone of this machinery.[1] It recognizes and binds to the SECIS element, a hairpin structure present in the 3'-UTR of all eukaryotic selenoprotein mRNAs.[4][6] This binding event is crucial for recruiting other components of the selenocysteine incorporation machinery, including the selenocysteine-specific elongation factor (eEFSec) and the selenocysteinyl-tRNA (Sec-tRNASec), to the ribosome.[2][5] This complex then enables the ribosome to read through the UGA codon, inserting selenocysteine instead of terminating translation.[2]

The binding affinity of this compound for different SECIS elements varies, which contributes to a hierarchical regulation of selenoprotein expression.[7][8] Selenoproteins with SECIS elements that have a higher affinity for this compound are synthesized more efficiently, especially under conditions of selenium limitation or cellular stress.[8][9]

This compound and the Maintenance of Redox Homeostasis

Many selenoproteins are oxidoreductases that play a pivotal role in antioxidant defense and maintaining cellular redox balance.[1] Key examples include:

-

Glutathione (B108866) Peroxidases (GPxs): These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage.[1]

-

Thioredoxin Reductases (TrxRs): These enzymes are essential for reducing thioredoxin, which in turn reduces oxidized proteins and plays a central role in redox signaling.[1]

-

Iodothyronine Deiodinases (DIOs): These enzymes are crucial for the metabolism of thyroid hormones, which have wide-ranging effects on metabolism and development.[3]

Given that this compound is essential for the synthesis of these vital antioxidant enzymes, it is a critical upstream regulator of cellular redox homeostasis.[1]

Signaling Pathways and Logical Relationships

The synthesis of selenoproteins is a highly regulated process. The availability of selenium, the expression of this compound, and the integrity of the SECIS elements all influence the final levels of functional selenoproteins.

Selenoprotein Synthesis Pathway

The following diagram illustrates the key steps in the co-translational incorporation of selenocysteine, highlighting the central role of this compound.

Consequences of this compound Depletion

Depletion or dysfunction of this compound has a cascading effect on cellular health, primarily through the disruption of redox homeostasis. The logical flow from this compound deficiency to cellular damage is depicted below.

Data Presentation: Quantitative Effects of this compound Modulation

The following tables summarize quantitative data from studies investigating the impact of this compound modulation on selenoprotein expression and redox homeostasis.

Table 1: Effect of this compound Knockdown on Selenoprotein mRNA Levels

| Selenoprotein mRNA | Fold Change vs. Control (siRNA knockdown) | Reference |

| Selenoprotein H (SelH) | ~0.50 | [7] |

| Glutathione Peroxidase 1 (GPx1) | ~0.50 | [7] |

| Thioredoxin Reductase 1 (TrxR1) | ~0.60 | [7] |

| Selenoprotein T (SelT) | ~0.70 | [7] |

| Data from transient siRNA-mediated knockdown of this compound in MSTO-211H cells, resulting in approximately 75% reduction in this compound mRNA.[7] |

Table 2: Differential Binding Affinity of this compound to SECIS Elements

| SECIS Element | Fold Molar Excess for 50% Reduction in Binding | Reference |

| PHGPx | 5 | [10] |

| Dio2 | 40 | [10] |

| GPx1 | 320 | [10] |

| Competitive binding assay using purified recombinant this compound RNA-binding domain.[10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound and its role in redox homeostasis. Below are protocols for key experiments.

siRNA-Mediated Knockdown of this compound

This protocol describes the transient knockdown of this compound in cultured mammalian cells.

-

Cell Seeding: Seed 2 x 105 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS). Incubate at 37°C in a CO2 incubator for 18-24 hours until cells are 60-80% confluent.

-

siRNA Preparation:

-

Solution A: Dilute 2-8 µl of this compound specific siRNA duplex (20-80 pmols) into 100 µl of siRNA Transfection Medium.

-

Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.

-

-

Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.

-

Transfection:

-

Wash cells once with 2 ml of siRNA Transfection Medium.

-

Add 0.8 ml of siRNA Transfection Medium to the siRNA-reagent complex.

-

Gently overlay the 1 ml mixture onto the washed cells.

-

-

Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

-

Post-Transfection: Add 1 ml of normal growth medium containing 2x FBS and antibiotics. Incubate for an additional 24-72 hours before harvesting for analysis (e.g., qRT-PCR for this compound mRNA levels or Western blot for this compound protein).

This compound Immunoprecipitation

This protocol is for the immunoprecipitation of this compound to identify interacting RNAs or proteins.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors).

-

Scrape cells and transfer the suspension to a microcentrifuge tube.

-

Agitate for 30 minutes at 4°C.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended): Add protein A/G agarose/sepharose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.

-

Immunoprecipitation:

-

Add the primary antibody against this compound to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Complex Capture: Add protein A/G agarose/sepharose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash 3-4 times with wash buffer (e.g., lysis buffer or a less stringent buffer).

-

Elution: Elute the bound proteins and/or RNA from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis. For RNA analysis, use an appropriate RNA elution buffer and proceed with RNA extraction.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This assay measures general oxidative stress in cells.

-

Cell Preparation: Seed cells in a 96-well plate and culture overnight.

-

DCFDA Loading:

-

Remove culture medium and wash cells with 1x assay buffer.

-

Add 20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) working solution to each well.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Treatment: Wash the cells to remove excess probe and add the experimental treatment (e.g., after this compound knockdown).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. The increase in fluorescence corresponds to the level of intracellular ROS.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx enzymes.

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Assay Reaction: The assay is based on a coupled reaction with glutathione reductase (GR). GPx reduces a substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH), producing oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process.

-

Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. The rate of decrease is directly proportional to the GPx activity in the sample.[5]

Thioredoxin Reductase (TrxR) Activity Assay

This assay quantifies the activity of TrxR.

-

Sample Preparation: Prepare cell or tissue extracts.

-

Assay Reaction: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the sample in the presence of NADPH. TrxR catalyzes this reduction, producing 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

-

Measurement: To ensure specificity for TrxR, a parallel reaction is run in the presence of a specific TrxR inhibitor. The TrxR activity is the difference between the total DTNB reduction and the reduction in the presence of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the effect of this compound knockdown on the expression of a specific selenoprotein and cellular redox status.

References

- 1. From selenium to selenoproteins: synthesis, identity, and their role in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acta-endo.ro [acta-endo.ro]

- 4. academic.oup.com [academic.oup.com]

- 5. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel RNA binding protein, SBP2, is required for the translation of mammalian selenoprotein mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]

- 10. Characterization of the UGA-recoding and SECIS-binding activities of SECIS-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Genetic Variants of Selenocysteine Insertion Sequence Binding Protein 2 (SECISBP2) and Their Significance

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenocysteine (B57510) Insertion Sequence Binding Protein 2 (SECISBP2, also known as SBP2) is a critical trans-acting factor in the intricate process of selenoprotein synthesis.[1][2] Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (Sec), which is encoded by a UGA codon that would otherwise signal translation termination.[3] The incorporation of selenocysteine is directed by a conserved stem-loop structure in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[3][4] SECISBP2 specifically recognizes and binds to the SECIS element, recruiting the necessary machinery, including the selenocysteine-specific elongation factor (EFSec) and the selenocysteine-charged tRNA (tRNA^[Ser]Sec), to the ribosome to enable the recoding of the UGA codon.[1][3]